methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
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Description
This compound belongs to the class of N-heterocyclic amines , which are essential building blocks in drug discovery, organic synthesis, and the preparation of active pharmaceutical ingredients, bioactive molecules, natural products, and agrochemicals .
Synthesis Analysis
The synthesis of this compound involves a solvent-free condensation/reduction reaction sequence . Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (compound 1) and p-methoxybenzaldehyde (compound 2), a one-pot reductive amination occurs. The key intermediate formed in situ during this process is N-(5-pyrazolyl)imine (compound 4). Notably, this methodology stands out due to its operational ease, short reaction time, and the absence of isolation and purification steps for the aldimine intermediate .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its pyrazole scaffold. Pyrazole derivatives exhibit a wide range of physiological and pharmacological activities, making them promising scaffolds for drug discovery . Additionally, the benzylic position in the structure is susceptible to various reactions, including free radical bromination and other transformations .
Properties
IUPAC Name |
methyl 3-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-18-10-5-3-9(4-6-10)7-16-8-11(12(14)15-16)13(17)19-2/h3-6,8H,7H2,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQWLIZNAHVABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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